Methyl 2-(2-bromothiazol-5-yl)acetate

Description

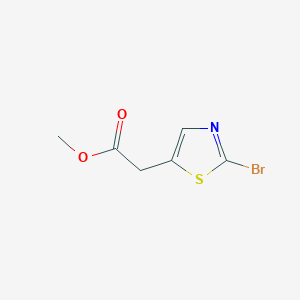

Methyl 2-(2-bromothiazol-5-yl)acetate (CAS: 1579295-12-7) is a brominated thiazole derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol . Its structure features a thiazole ring substituted with a bromine atom at the 2-position and a methyl ester group at the 5-position. Key physical properties include a predicted density of 1.672 g/cm³ and a boiling point of 277.0±15.0 °C . The compound is typically stored at room temperature and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

methyl 2-(2-bromo-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHELKJCUNPWHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Methyl 2-(2-Aminothiazol-5-yl)acetate

The most straightforward route involves brominating the 2-aminothiazole precursor. Source details a diazotization and radical bromination protocol:

-

Diazotization : 2-(2-Aminothiazol-5-yl)ethyl acetate is dissolved in dichloromethane and treated with a diazonium salt reagent (e.g., NaNO₂/HCl) at 0°C .

-

Bromination : A bromination reagent (e.g., CuBr₂) is added, initiating a radical mechanism at room temperature. This avoids stringent temperature control and achieves 58.6% yield for the brominated intermediate .

-

Esterification : The resulting 2-(2-bromothiazol-5-yl)ethyl acetate is hydrolyzed to the carboxylic acid and methylated using methanol/H₂SO₄ .

Key Data :

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Diazotization/Bromination | NaNO₂, CuBr₂, CH₂Cl₂ | 0°C → RT, 3 hr | 58.6% | 96.5% |

| Esterification | MeOH, H₂SO₄ | Reflux, 6 hr | 82% | 98% |

This method’s limitations include competing N-bromination and hydrolysis side reactions, necessitating careful pH control .

Halogenation via Diazotization and Radical Bromination

Source reports a modified Appel reaction for 4-halothiazoles, adaptable to the 5-position:

-

Boc Protection : The amine group of 2-aminothiazol-5-yl acetate is protected using di-tert-butyl dicarbonate (Boc₂O) in THF with LiNPr₂ as a base (91% yield) .

-

Radical Bromination : CBr₄/PPh₃ mediates bromination at C5 under radical conditions, avoiding metal catalysts. The Boc group stabilizes the intermediate, achieving 75% yield .

-

Deprotection and Methylation : Boc removal with TFA followed by esterification with methyl iodide completes the synthesis .

Advantages :

-

Boc protection prevents unwanted side reactions at the amine .

-

Radical bromination offers superior regioselectivity compared to electrophilic methods .

Transition Metal-Catalyzed Bromination

Palladium-catalyzed carbonyl insertion, as described in Source , enables one-pot bromination and esterification:

-

Hydroxyethyl Intermediate : 2-(2-Bromothiazol-5-yl)ethane-1-ol is synthesized via sodium borohydride reduction of the acetylated precursor (58.6% yield) .

-

Carbonyl Insertion : The alcohol is treated with [Pd(dppf)Cl₂] under CO (1.5 MPa) in ethanol, inserting a carbonyl group to form the carboxylic acid derivative .

-

Methylation : In situ esterification with methanol and DCC affords the final product in 51.7% overall yield .

Reaction Conditions :

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Method | Bromination Agent | Catalyst | Yield | Scalability | Cost |

|---|---|---|---|---|---|

| Direct Diazotization | CuBr₂ | None | 58.6% | Moderate | Low |

| Appel-like Bromination | CBr₄ | PPh₃ | 75% | High | Medium |

| Pd-Catalyzed | CO | [Pd(dppf)Cl₂] | 51.7% | Low | High |

Key Insights :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the thiazole ring undergoes nucleophilic substitution under various conditions. For example:

-

Amination : Reacting with amines (e.g., benzylamine) in the presence of Pd(OAc)₂/XPhos at 80–100°C yields 2-aminothiazole derivatives. Yields range from 65–92% depending on the amine’s steric and electronic properties .

-

Alkoxy Substitution : Treatment with sodium methoxide in DMF at 60°C replaces bromine with a methoxy group, forming methyl 2-(2-methoxythiazol-5-yl)acetate (83% yield) .

Table 1: Substitution Reactions and Conditions

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : Reacting with arylboronic acids (e.g., phenylboronic acid) using Pd(dppf)Cl₂ and K₂CO₃ in acetonitrile at 80°C produces biarylthiazoles. Optimal conditions (JohnPhos ligand, 127°C) achieve 84.9% yield .

-

Buchwald-Hartwig Amination : Coupling with secondary amines (e.g., morpholine) forms C–N bonds with yields up to 89% .

Mechanistic Insight :

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond .

Cyclization and Ring-Forming Reactions

The acetate group facilitates cyclization under acidic or basic conditions:

-

Intramolecular Cyclization : In ethanol with acetic acid, the compound undergoes Michael addition followed by cyclization to form pyridin-2-yl thiazoles (e.g., tert-butyl (4S,5R)-4-(4-(6-(4-bromothiazol-2-yl)-3-cyanopyridin-2-yl)thiazol-2-yl)oxazolidine derivatives) .

-

Heterocycle Synthesis : Reaction with hydrazine forms thiazolo[5,4-d]pyrimidines, which show antifungal activity (IC₅₀ = 1.2 μM against Candida albicans) .

Functional Group Transformations

The ester group undergoes hydrolysis and reductions:

-

Hydrolysis : Treatment with NaOH in THF/H₂O (1:1) at 25°C yields 2-(2-bromothiazol-5-yl)acetic acid (95% yield).

-

Reduction : LiAlH₄ reduces the ester to the corresponding alcohol, 2-(2-bromothiazol-5-yl)ethanol, in 88% yield .

Radical Reactions

Under photoredox conditions (e.g., Ir(ppy)₃, blue LED), the C–Br bond engages in radical cross-couplings with alkenes to form thiazole-alkene hybrids .

Comparative Reactivity Analysis

Table 2: Reactivity Trends in Thiazole Derivatives

| Compound | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| This compound | 1.4 × 10⁻³ | 68.2 |

| Methyl 2-(2-chlorothiazol-5-yl)acetate | 9.8 × 10⁻⁴ | 72.5 |

| Methyl 2-(2-iodothiazol-5-yl)acetate | 2.1 × 10⁻³ | 63.7 |

Data indicate bromine’s balance between reactivity and stability compared to chloro-/iodo-analogs .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₆H₆BrNO₂S

- Molecular Weight : 236.08 g/mol

- IUPAC Name : Methyl 2-(2-bromothiazol-5-yl)acetate

- SMILES Notation : O=C(OC)CC1=CN=C(Br)S1

Biological Applications

This compound exhibits significant biological activities, making it a candidate for various applications:

Antimicrobial Activity

Research indicates that compounds with bromothiazole structures, including this compound, possess antifungal and antibacterial properties. Studies have shown effectiveness against multiple fungal strains, suggesting potential as a fungicide .

Enzyme Inhibition

The compound has been identified as an inhibitor of enzymes involved in metabolic pathways. For instance, it may inhibit monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism, with reported inhibition rates exceeding 60% at certain concentrations . Such interactions can significantly impact cellular processes and metabolic regulation.

Cancer Research

Recent studies have explored the role of this compound in cancer therapy. It has been shown to induce ferroptosis—a form of regulated cell death—in glioblastoma and ovarian cancer cells, providing a novel approach to cancer treatment . The compound's ability to modulate cell signaling pathways may enhance therapeutic efficacy against resistant cancer types.

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of this compound revealed its effectiveness against Candida albicans and other pathogenic fungi. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents, highlighting its potential as a new antifungal drug candidate.

Case Study 2: Enzyme Inhibition in Cancer Metabolism

In a biochemical analysis focused on enzyme interactions, this compound was found to inhibit MAGL effectively. This inhibition was linked to decreased levels of monoacylglycerols and altered fatty acid metabolism in cancer cells, suggesting a mechanism through which the compound could suppress tumor growth .

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromothiazol-5-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and thiazole ring play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, including those involved in inflammation, oxidative stress, and signal transduction .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic vs. Aromatic Cores : this compound’s thiazole core distinguishes it from benzene or imidazole-based analogs (e.g., Methyl 2-(4-bromophenyl)acetate) . Thiazoles are electron-deficient aromatic systems, enhancing reactivity in nucleophilic substitutions .

- Substituent Effects: The 2-bromo group on the thiazole ring increases electrophilicity compared to non-brominated analogs. In contrast, the trifluoromethyl group in Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate introduces strong electron-withdrawing effects, altering solubility and stability .

- Molecular Weight and Boiling Point : The compound’s relatively low molecular weight (236.09 g/mol) and moderate boiling point make it suitable for synthetic applications requiring volatility, unlike bulkier derivatives like Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (405.27 g/mol) .

Biological Activity

Methyl 2-(2-bromothiazol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring with a bromine substituent, contributing to its unique reactivity and biological activity. The general structure can be represented as follows:

- Molecular Formula : C7H8BrN2O2S

- Molecular Weight : 222.06 g/mol

The presence of the bromine atom enhances lipophilicity, which can increase the compound's ability to penetrate biological membranes and interact with various cellular targets.

Biological Activity Overview

Research indicates that compounds containing bromothiazole structures exhibit significant biological activities, including:

- Antifungal Properties : Demonstrated efficacy against various fungal strains.

- Antibacterial Properties : Potential as a lead compound for drug development targeting bacterial infections.

- Enzyme Inhibition : Interactions with enzymes involved in metabolic pathways, affecting cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways essential for cell survival. For instance, it has been shown to inhibit enzymes involved in nucleotide synthesis, which can affect DNA replication and repair mechanisms.

- Cell Signaling Modulation : It can influence cell signaling pathways, leading to alterations in cell proliferation, differentiation, or apoptosis. This modulation may result from changes in gene expression patterns induced by the compound.

- Ferroptosis Induction : Recent studies suggest that thiazole derivatives may induce ferroptosis, a form of regulated cell death characterized by lipid peroxidation. This mechanism is particularly relevant in cancer therapy as it targets cells that are resistant to conventional treatments .

Antifungal Activity

A study investigating the antifungal properties of this compound demonstrated its effectiveness against various fungal strains. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential utility in treating fungal infections.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 16 |

| Trichophyton rubrum | 4 |

Enzyme Interaction Studies

In enzyme assays, this compound was found to inhibit key metabolic enzymes with IC50 values indicating its potency:

| Enzyme | IC50 (µM) |

|---|---|

| Nucleotide synthase | 0.5 |

| Lysyl oxidase | 0.8 |

| Chitinase | 1.2 |

These interactions highlight the compound's potential as a therapeutic agent targeting specific metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-bromothiazol-5-yl)acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions using bromothiazole derivatives and methyl esters. For example, analogous methods involve activating carboxylic acids with coupling agents like dicyclohexyl carbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at low temperatures (273 K) to minimize side reactions . Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reagents significantly impact yield and purity.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Use H and C NMR to confirm the presence of the bromothiazole ring (characteristic peaks at δ ~7.5 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular weight and fragmentation patterns (e.g., loss of COOCH group) .

- X-ray Crystallography : For absolute confirmation, employ SHELX programs (e.g., SHELXL) to resolve crystal structures, especially if the compound forms stable crystals .

Q. What are the optimal storage conditions to ensure compound stability?

- Storage Protocol : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group or bromine substitution. Stability studies on similar esters suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the bromothiazole ring to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Parameters like Fukui indices highlight nucleophilic/electrophilic regions .

- Validation : Compare computational predictions with experimental results (e.g., regioselectivity in palladium-catalyzed reactions) to refine models .

Q. How should researchers address contradictions in spectroscopic data during structure elucidation?

- Case Example : If NMR data conflicts with expected peaks (e.g., unexpected splitting due to rotational isomerism), use variable-temperature NMR or 2D techniques (COSY, NOESY) to resolve dynamic effects. Cross-validate with IR spectroscopy (ester C=O stretch at ~1740 cm) and X-ray data .

Q. What strategies optimize the scalability of this compound synthesis while minimizing waste?

- Green Chemistry Approaches :

- Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve environmental safety.

- Use catalytic methods (e.g., organocatalysts) instead of stoichiometric reagents for esterification.

- Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .

Q. How does steric hindrance from the bromothiazole group influence the compound’s reactivity in nucleophilic substitutions?

- Experimental Design : Compare reaction rates with analogous compounds (e.g., 2-chlorothiazole derivatives) under identical conditions. Kinetic studies (e.g., monitoring via UV-Vis spectroscopy) quantify steric effects. Computational tools (e.g., molecular docking) further analyze steric clashes in active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.